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digallium arsenide phosphide - 12044-20-1

digallium arsenide phosphide

Catalog Number: EVT-1485662
CAS Number: 12044-20-1
Molecular Formula: AsGa2P
Molecular Weight: 245.341361
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Product Introduction

Overview

Digallium arsenide phosphide is a ternary compound composed of gallium, arsenic, and phosphorus, represented by the chemical formula Ga2AsP\text{Ga}_2\text{AsP}. This compound belongs to the category of III-V semiconductors, which are crucial in various electronic and optoelectronic applications due to their favorable electronic properties. Digallium arsenide phosphide is particularly noted for its ability to form heterostructures with gallium arsenide and gallium phosphide, making it valuable in the fabrication of light-emitting diodes and laser diodes.

Source and Classification

Digallium arsenide phosphide is classified under the group of III-V semiconductors, which are characterized by their combination of elements from groups III and V of the periodic table. The compound itself can be synthesized in various forms, including single crystals and thin films, depending on the desired application. It is often used in photonic devices due to its direct bandgap properties, which allow efficient light emission.

Synthesis Analysis

Methods

The synthesis of digallium arsenide phosphide can be achieved through several methods:

  1. Chemical Vapor Deposition: This method involves the deposition of thin films from gaseous precursors. For digallium arsenide phosphide, a mixture of gallium phosphide and arsenic precursors is typically used. The growth temperature and pressure can significantly influence the quality and composition of the resulting films.
  2. Molecular Beam Epitaxy: This technique allows for precise control over the composition and thickness of the layers being deposited. By adjusting the flow rates of gallium, arsenic, and phosphorus sources, researchers can create layers with specific ratios of each element.
  3. Hydride Vapor Phase Epitaxy: In this method, hydrides such as phosphine and arsine are utilized as precursors. The process takes place at elevated temperatures where the hydrides decompose to deposit digallium arsenide phosphide onto a substrate.

Technical Details

The synthesis parameters such as temperature, pressure, and precursor concentration are critical for achieving optimal material properties. For example, typical growth temperatures range from 600 °C to 800 °C depending on the method used .

Molecular Structure Analysis

Structure

Digallium arsenide phosphide crystallizes in a zinc blende structure or wurtzite structure depending on the growth conditions. The arrangement of atoms within these structures affects the electronic properties of the material.

Data

  • Lattice Constant: The lattice constants for digallium arsenide phosphide can vary based on composition but generally fall within ranges similar to those of gallium arsenide and gallium phosphide.
  • Band Gap: The band gap energy varies with composition; for example, it may range from approximately 1.4 eV (for gallium arsenide) to about 2.26 eV (for gallium phosphide) depending on the specific ratio of arsenic to phosphorus .
Chemical Reactions Analysis

Reactions

The synthesis of digallium arsenide phosphide involves several chemical reactions:

  1. Formation Reaction:
    2Ga+As+PGa2AsP2\text{Ga}+\text{As}+\text{P}\rightarrow \text{Ga}_2\text{AsP}
    This reaction highlights how elemental gallium reacts with arsenic and phosphorus to form digallium arsenide phosphide.
  2. Decomposition Reactions:
    During vapor phase deposition processes, precursor gases such as arsine (AsH3\text{AsH}_3) and phosphine (PH3\text{PH}_3) decompose at high temperatures to release their respective elements for incorporation into the growing crystal .

Technical Details

Understanding these reactions is crucial for optimizing synthesis conditions to achieve high-quality materials with desired electronic properties.

Mechanism of Action

Process

The mechanism by which digallium arsenide phosphide functions in devices primarily involves its semiconductor properties. When used in light-emitting diodes or laser diodes, electrons recombine with holes in the material's conduction band, emitting photons in the process.

Data

  • Recombination Efficiency: The efficiency of photon emission can be influenced by factors such as temperature and doping levels.
  • Carrier Mobility: Digallium arsenide phosphide exhibits high carrier mobility, which enhances its performance in electronic applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically appears as a pale yellow or colorless solid.
  • Melting Point: The melting point is around 1230 °C.
  • Density: Approximately 5.4 g/cm³.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may decompose at elevated temperatures.
  • Reactivity: Reacts with strong acids or bases, releasing toxic gases such as arsine.

Relevant data indicate that variations in composition can lead to significant changes in these properties, affecting their suitability for various applications .

Applications

Digallium arsenide phosphide has several scientific uses:

  • Optoelectronics: Utilized in light-emitting diodes and laser diodes due to its direct bandgap characteristics.
  • Photodetectors: Employed in photonic devices that require sensitive detection capabilities across a range of wavelengths.
  • Solar Cells: Investigated for use in high-efficiency solar cells where multi-junction configurations are beneficial.

Properties

CAS Number

12044-20-1

Product Name

digallium arsenide phosphide

Molecular Formula

AsGa2P

Molecular Weight

245.341361

Synonyms

digallium arsenide phosphide

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